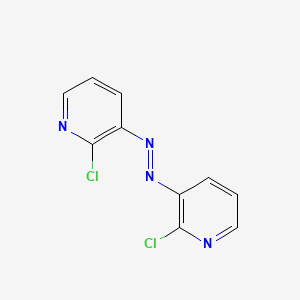

2,2'-Dichloro-3,3'-azopyridine

Vue d'ensemble

Description

2,2'-Dichloro-3,3'-azopyridine is a synthetic organic compound belonging to the class of pyridine derivatives. It is a colorless, white, or yellow solid with a molecular weight of 152.02 g/mol and a melting point of 117-118°C. It is insoluble in water but soluble in organic solvents such as ethanol, chloroform, and benzene. The compound has been extensively studied for its potential applications in medicinal chemistry and biochemistry.

Applications De Recherche Scientifique

Reagents in Esterification Reactions

2,2'-Dichloro-3,3'-azopyridine and related compounds have been studied for their use as reagents in esterification reactions, specifically in a modified Mitsunobu reaction. These azopyridines, particularly the 4,4'-azopyridine variant, show promise in facilitating the isolation of hydrazine byproducts and offer solutions for separation problems in Mitsunobu reactions. Their ability to be recycled to azopyridine by oxidation is also notable (Iranpoor, Firouzabadi, Khalili, & Motevalli, 2008).

Synthesis of Dichloroalkyl-Dihaloaziridines

Research has been conducted on the synthesis of 3-(2-chloroalkyl)-2,2-dihaloaziridines via the cycloaddition of dihalocarbenes to the C N double bond of β-chloroimines. These aziridines demonstrate diverse reactivity, leading to various compounds under different conditions, highlighting the versatility of 2,2'-dichloro-3,3'-azopyridine in synthetic chemistry (Shinkevich et al., 2008).

Complex Formation in Coordination Chemistry

2,2'-Dichloro-3,3'-azopyridine is involved in the formation of pentacoordinated iridium(I) complexes. These complexes, formed with 2-(arylazo)pyridine ligands, exhibit square-pyramidal geometry and significant dπ–π* back-bonding. The stability and inertness of these complexes in comparison to 2,2'-bipyridine species are notable, providing insights into the coordination chemistry of azopyridines (Shivakumar, Gangopadhyay, & Chakravorty, 2001).

Selective Functionalization Strategies

Studies on the selective functionalization of dichloropyridines, including 2,2'-Dichloro-3,3'-azopyridine, provide insights into the reactivity and site selectivity of these compounds. This research is significant for understanding the chemical behavior of dichloropyridines in various organic synthesis processes (Marzi, Bigi, & Schlosser, 2001).

Gold-Catalyzed Conversion of Alkynes

2,2'-Dichloro-3,3'-azopyridine N-oxide has been used as a novel oxygen transfer reagent in the gold(I)-catalyzed oxidation of alkynes to 1,2-dicarbonyls. This process is notable for its effectiveness across a range of substrates and its application in acid-free conditions (Dubovtsev, Shcherbakov, Dar'in, & Kukushkin, 2019).

Propriétés

IUPAC Name |

bis(2-chloropyridin-3-yl)diazene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N4/c11-9-7(3-1-5-13-9)15-16-8-4-2-6-14-10(8)12/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMPNQVFFCZPCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)N=NC2=C(N=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2-chloro-3-pyridyl)diazene | |

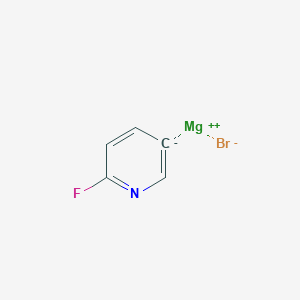

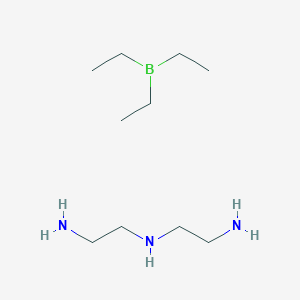

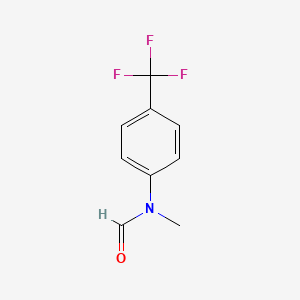

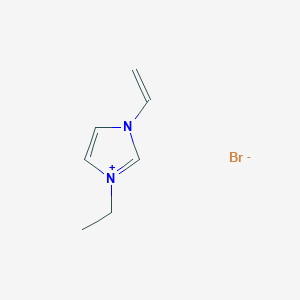

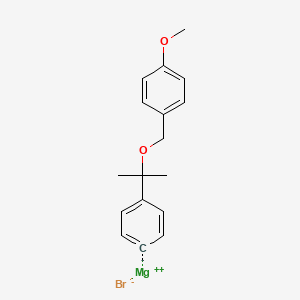

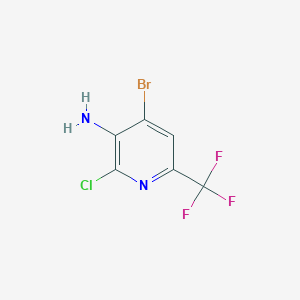

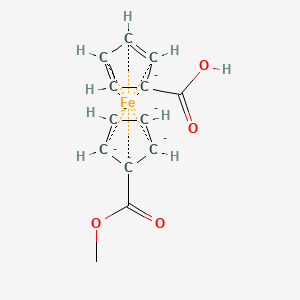

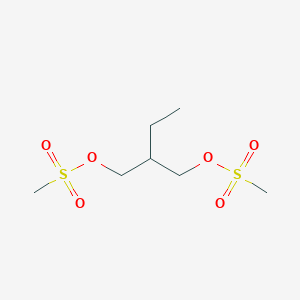

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Chloro-2,3,4,5,10,11-hexahydro-3,3-dimethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6359934.png)

![tert-Butyl 8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B6359940.png)